molecular formula C8H12N2O4 B1401274 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid CAS No. 1415719-25-3

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid

Cat. No.: B1401274
CAS No.: 1415719-25-3
M. Wt: 200.19 g/mol
InChI Key: VQOFRZLXGKPBFA-UHFFFAOYSA-N
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Description

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid is a chemical building block for research and development in medicinal chemistry. The compound features a hydantoin (2,4-dioxoimidazolidine) core, a scaffold known for its diverse biological activities and presence in pharmacologically active molecules . With the CAS Registry Number 1415719-25-3 and a molecular formula of C8H12N2O4, it has a molecular weight of 200.19 g/mol . The 5,5-dimethyl substitution on the hydantoin ring influences the stereoelectronic properties of the molecule, while the propanoic acid linker provides a handle for further chemical conjugation, making it a valuable intermediate for the synthesis of more complex target molecules. In a research context, compounds containing similar hydantoin and dioxoimidazolidine motifs are investigated for their potential as modulators of biological targets. For instance, some derivatives are explored as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1) , while other structurally related compounds are subjects of study in areas such as autoimmune disorders (like type 1 diabetes and rheumatoid arthritis) and infectious diseases, as part of computer-aided drug design (CADD) projects . Furthermore, the hydantoin core is a key structural element in research focused on inhibiting protein tyrosine phosphatases (PTPs), such as PTP1B, a target for type 2 diabetes and obesity . This product is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(2)6(13)9-7(14)10(8)4-3-5(11)12/h3-4H2,1-2H3,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOFRZLXGKPBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 5,5-dimethylhydantoin with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid is C8H12N2O4C_8H_{12}N_2O_4, with a molecular weight of 200.19 g/mol. The compound features an imidazolidine-2,4-dione core structure, which is significant for its biological activity and interactions.

Scientific Research Applications

  • Pharmacological Applications
    • Bone and Cartilage Health : The compound has been identified as a potential agent for inducing anabolic effects on bone and cartilage. A patent describes its use in pharmaceutical compositions aimed at treating conditions such as osteoporosis by promoting bone formation and enhancing cartilage repair .
    • Antitumor Activity : Research indicates that derivatives of imidazolidinones exhibit antitumor properties. The structural framework of this compound allows it to interact with biological targets involved in cancer cell proliferation .
  • Synthetic Chemistry
    • Synthesis of Complex Molecules : The compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals and agrochemicals .
    • Cyclopeptide Synthesis : It has been utilized in the synthesis of seven-membered cyclopeptides, demonstrating its versatility in organic synthesis and structural chemistry .

Case Studies

Study ReferenceApplicationFindings
Patent WO2015190451A1Bone and Cartilage HealthDemonstrated efficacy in promoting anabolic activity in bone tissue .
PubMed Study 21754874Antitumor ActivityFound to inhibit cancer cell growth through specific molecular interactions .
PubChem StudySynthetic ChemistryHighlighted its role as a precursor in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogs within the Imidazolidine Dione Family

The imidazolidine dione scaffold is highly modular, with variations in substituent positions and side chains significantly altering properties. Key analogs include:

Compound Name Substituents on Imidazolidine Ring Side Chain Key Properties/Activities Source/Evidence
3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid 5,5-dimethyl Propanoic acid High purity (95%); supplier data Combi-Blocks
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid (QZ-5547) 4,4-dimethyl Propanoic acid Supplier data (CAS: 876709-28-3) Combi-Blocks
3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid hydrate (ST-0846) 4,4-dimethyl Propanoic acid Hydrate form (CAS: 90197-83-4) Combi-Blocks
4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluorobenzoic acid 5,5-dimethyl Fluorobenzoic acid Anticancer (enzalutamide derivative)

Key Observations :

  • Substituent Position : The 5,5-dimethyl substitution in the target compound contrasts with the 4,4-dimethyl groups in QZ-5547 and ST-0845. This positional difference may influence ring strain, electronic properties, and steric interactions in biological systems.
  • Side Chain Modifications: Replacement of propanoic acid with fluorobenzoic acid (as in enzalutamide-related compounds) introduces aromaticity and electron-withdrawing groups, enhancing binding to targets like androgen receptors .

Propanoic Acid Derivatives with Heterocyclic Cores

Several propanoic acid-containing compounds with distinct heterocycles exhibit bioactivities relevant to drug development:

Compound Name Core Structure Key Activities Source/Evidence
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid Furan Antimicrobial, antitumor
3-(Thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives Thiazole Synthetic intermediates; preliminary bioassay data
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compound 1–3) Phenyl Antimicrobial (E. coli, S. aureus)
3-(3′-Hydroxyphenyl)propanoic acid Phenyl (metabolite) Anti-inflammatory, anti-diabetic

Key Observations :

  • In contrast, furan () and thiazole () cores offer different electronic profiles and metabolic stability.
  • Biological Selectivity: Chlorinated phenylpropanoic acids () show specificity against bacterial strains, while phenylpropanoic acid metabolites () exhibit systemic effects like blood pressure reduction. This highlights how minor structural changes (e.g., chlorine substitution) can modulate target selectivity.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Propanoic acid derivatives generally have improved water solubility compared to ester or amide analogs. For example, 3-(methylthio)propanoic acid methyl ester () is a volatile pineapple aroma compound, whereas the free acid form may exhibit better bioavailability.
  • Metabolic Pathways: Compounds like 3-(3′,4′-dihydroxyphenyl)propanoic acid () undergo β-oxidation to form bioactive metabolites, suggesting that the target compound’s imidazolidine ring might resist metabolic degradation, prolonging its half-life.

Biological Activity

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

  • Molecular Formula : C8H12N2O4
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 90197-83-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains.

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Protein Kinases : The compound may inhibit key protein kinases involved in cancer cell signaling pathways.
  • Modulation of Reactive Oxygen Species (ROS) : By influencing ROS levels, it can induce oxidative stress in cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntimicrobialEffective against specific bacterial strains
MechanismDescriptionReference
Protein Kinase InhibitionTargets specific kinases involved in cell signaling
ROS ModulationAlters oxidative stress levels in cells

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Case Study on Cancer Treatment :
    • A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups.
  • Inflammation Model :
    • In an animal model of arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid and its derivatives?

  • Methodological Answer : Employ a combination of 1H NMR , 13C NMR , and FT-IR spectroscopy to confirm the core structure and functional groups. For example, 1H NMR can resolve proton environments (e.g., methyl groups at δ ~1.5 ppm), while FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazolidinone ring vibrations. Elemental analysis (C, H, N) further validates purity .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (lab coats, nitrile gloves, safety goggles). Avoid inhalation of dust by wearing N95 masks. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers under dry conditions to prevent hydrolysis or degradation .

Q. What synthetic routes are reported for imidazolidinone-containing propanoic acid derivatives?

  • Methodological Answer : Common methods include:

  • Cyclocondensation : Reacting urea derivatives with α,β-unsaturated ketones under acidic conditions.
  • Bromination : Introducing halogens (e.g., dibromination at the 5-position) using Br₂ in acetic acid .
  • Cross-coupling : For aryl-substituted derivatives, Suzuki-Miyaura reactions with boronic acids may be employed .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position to modulate electron density and binding affinity. For example, derivatives with 4-nitrophenyl substituents showed improved inhibition of diaminopimelic acid dehydrogenase (Ki = 2.3 µM) due to enhanced π-π stacking with active-site residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate enzyme inhibition using both fluorometric and colorimetric assays (e.g., NADH depletion vs. chromogenic substrates).
  • Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as bioactivity often varies between (R)- and (S)-configurations .
  • Environmental factors : Replicate studies under standardized pH, temperature, and ionic strength to minimize variability .

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., histamine H₃ receptor). Focus on optimizing hydrogen-bond interactions between the propanoic acid moiety and conserved residues (e.g., Asp³.³² in GPCRs). Validate predictions with QSAR models correlating logP values with IC₅₀ data .

Q. What are the environmental fate implications of this compound in long-term ecotoxicology studies?

  • Methodological Answer : Design microcosm experiments to assess biodegradation pathways and bioaccumulation. Monitor hydrolysis rates under varying pH (4–9) and UV exposure. Use LC-MS/MS to quantify degradation products (e.g., imidazolidinone ring-opened metabolites) in soil and water samples .

Data Analysis and Validation

Q. How should researchers interpret conflicting NMR data for structurally similar derivatives?

  • Methodological Answer :

  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃, as hydrogen bonding in DMSO can shift proton signals (e.g., NH peaks by 0.5–1.0 ppm).
  • Dynamic processes : Use variable-temperature NMR to detect rotational barriers in hindered imidazolidinone rings .

Q. What quality control measures ensure reproducibility in synthetic protocols?

  • Methodological Answer :

  • In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time.
  • Batch consistency : Perform DSC (differential scanning calorimetry) to verify melting point uniformity (±2°C) across synthetic batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid
Reactant of Route 2
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3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid

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